Brucin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Brucine can be synthesized through various chemical reactions involving the Strychnos nux-vomica seeds. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material .
Industrial Production Methods: Industrial production of brucine involves large-scale extraction from the seeds of Strychnos nux-vomica. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as crystallization to obtain pure brucine .
Chemical Reactions Analysis
Types of Reactions: Brucine undergoes various chemical reactions, including:
Oxidation: Brucine can be oxidized to form brucine N-oxide.
Reduction: Reduction of brucine can lead to the formation of dihydrobrucine.
Substitution: Brucine can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Brucine N-oxide.
Reduction: Dihydrobrucine.
Substitution: Various substituted brucine derivatives.
Scientific Research Applications
Brucine has a wide range of scientific research applications:
Chemistry: Used as a chiral resolving agent in stereospecific chemical syntheses.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-tumor, anti-inflammatory, and analgesic agent.
Industry: Utilized in the production of certain pharmaceuticals and as a reagent in chemical analyses.
Mechanism of Action
Brucine exerts its effects through various molecular targets and pathways:
Anti-tumor Activity: Brucine inhibits the proliferation of cancer cells by regulating calcium concentration and depolarization of mitochondria.
Anti-inflammatory and Analgesic Effects: Brucine modulates inflammatory pathways and reduces pain by interacting with specific receptors in the nervous system.
Cardiovascular Effects: Brucine affects the cardiovascular system by influencing heart rate and blood pressure.
Comparison with Similar Compounds
Strychnine: Closely related to brucine, but more toxic.
Bruceines A-M: A group of quassinoids with similar pharmacological properties.
Uniqueness of Brucine: Brucine is unique due to its specific combination of pharmacological activities and its relatively lower toxicity compared to strychnine. Its ability to act as a chiral resolving agent also sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21?,22-,23+/m0/s1 |
InChI Key |
RRKTZKIUPZVBMF-SXDMTWIASA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6C7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.